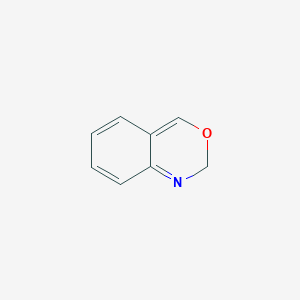
2H-3,1-Benzoxazine
説明
2H-3,1-Benzoxazine is a heterocyclic compound featuring a six-membered ring system containing one oxygen and one nitrogen atom. Its structure consists of a benzene ring fused to an oxazine ring, with the nitrogen atom positioned at the 1-position and the oxygen at the 3-position (Figure 1). This compound is synthesized via cyclocondensation of 5-nitro-2-cyanoaniline with ketones or aldehydes using ZnCl₂ as a catalyst, offering high efficiency and scalability . Applications span organic synthesis, particularly in N-directed ortho-functionalization reactions, and biological contexts due to its structural adaptability .
特性
CAS番号 |
253-92-9 |
|---|---|
分子式 |
C8H7NO |
分子量 |
133.15 g/mol |
IUPAC名 |
2H-3,1-benzoxazine |
InChI |
InChI=1S/C8H7NO/c1-2-4-8-7(3-1)5-10-6-9-8/h1-5H,6H2 |
InChIキー |
GTYZDORKFFSTLS-UHFFFAOYSA-N |
正規SMILES |
C1N=C2C=CC=CC2=CO1 |
製品の起源 |
United States |
類似化合物との比較
4H-3,1-Benzoxazine
Structurally, 4H-3,1-Benzoxazine differs in the position of the hydrogen atom on the oxazine ring, leading to distinct electronic properties. For example, 4H-3,1-Benzoxazine derivatives, such as etifoxine (a non-benzodiazepine anxiolytic), exhibit bioactivity due to substituents like chloro and methyl groups at the 4-position. The fluorination of this core enables access to bioactive molecules, as demonstrated by Guo et al. using electrophilic fluorocyclization .
2H-1,3-Benzoxazine
This positional isomer features nitrogen and oxygen at the 1- and 3-positions but in a different ring configuration. The CRC Handbook lists it as a separate entry (No. 1), emphasizing its distinct reactivity in polymer chemistry, where it forms thermosetting resins with high thermal stability .
Benzoxazinones
Benzoxazinones, such as 2H-3,1-Benzoxazine-2,4-dione (isatoic anhydride), are oxidized derivatives with ketone groups. They serve as precursors for heterocyclic synthesis and participate in deoxygenative amination reactions mediated by Ph₃P-I₂, yielding 2-aminobenzoxazinones . Their reactivity contrasts with non-oxidized benzoxazines, which prioritize ring-opening polymerization or electrophilic substitutions.
Benzothiadiazines
1,2,3-Benzothiadiazine 1,1-dioxide derivatives incorporate sulfur and nitrogen, enhancing electronic diversity. These compounds are less common in drug design but show utility in materials science due to their stability and sulfur-mediated coordination chemistry .
Quinazolinones
They exhibit bioactivity (e.g., analgesic and anti-inflammatory properties) but differ in nitrogen placement and lack the oxazine oxygen, reducing their suitability for ortho-functionalization .
Data Tables
Table 2: Thermal and Physical Properties
Research Findings
- Reactivity : this compound derivatives undergo ring-opening polymerization to form polybenzoxazines with high thermal stability (Tg up to 218°C) . In contrast, 4H-3,1-Benzoxazine cores are modified via fluorination for drug development .
- Biological Activity: Etifoxine (4H-3,1-Benzoxazine derivative) modulates GABA receptors, while benzoxazinones lack direct CNS activity but serve as synthetic intermediates .
- Synthetic Efficiency : Solid-state grinding methods for 3,1-benzoxazines offer eco-friendly advantages over traditional solvent-based routes .
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for preparing 2H-3,1-Benzoxazine monomers, and how do solvent-based vs. solvent-free approaches differ in experimental design?
- Answer : The synthesis of this compound typically employs Mannich condensation using phenols, primary amines, and formaldehyde. Solvent-based methods (e.g., using dioxane) allow better control of reaction kinetics and purity, while solvent-free approaches reduce environmental impact and simplify purification . For example, bio-based benzoxazines synthesized via solvent-free methods exhibit comparable yields but require precise stoichiometric ratios to avoid side reactions .
Q. How can differential scanning calorimetry (DSC) be utilized to analyze the polymerization behavior of this compound resins?
- Answer : Non-isothermal DSC analysis identifies the exothermic peak corresponding to ring-opening polymerization (ROP). The onset temperature (Tonset) and peak temperature (Tpeak) provide insights into curing kinetics. For instance, copolymerization between benzoxazine monomers (e.g., BA-a and CA-a) shifts Tpeak due to altered cross-linking dynamics .
Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound derivatives?
- Answer : 1H-NMR and 13C-NMR are essential for verifying the oxazine ring structure and substituent positions. FT-IR spectroscopy confirms the presence of characteristic C–O–C and N–C–O bonds. Advanced 2D NMR (e.g., HSQC) resolves overlapping signals in complex derivatives .
Advanced Research Questions
Q. How do substituent electronic and steric effects influence the thermal curing kinetics and final properties of polybenzoxazines?
- Answer : Electron-withdrawing groups (e.g., –NO2) lower ROP temperatures by stabilizing the transition state, while bulky substituents delay curing due to steric hindrance. Computational studies (e.g., DFT) correlate substituent effects with activation energy, enabling tailored thermal stability .
Q. What strategies enhance the flame retardancy of this compound-based composites without compromising mechanical performance?
- Answer : Incorporating cyclotriphosphazene hybrids or silicon-containing copolymers (e.g., POSS-polybenzoxazines) improves flame resistance by promoting char formation. These additives maintain tensile strength through covalent integration into the polymer matrix .
Q. How can bio-based this compound monomers be synthesized from renewable precursors, and what are their comparative advantages?
- Answer : Cardanol or vanillin-derived benzoxazines reduce reliance on petrochemicals. Bio-based variants exhibit comparable thermal stability (Tg > 150°C) and lower viscosity, enhancing processability. However, their hydrophobicity requires modification for compatibility with polar substrates .
Q. What role does computational modeling play in predicting the structure-property relationships of this compound polymers?
- Answer : Molecular dynamics simulations predict cross-linking density and glass transition temperatures (Tg). Quantum mechanics calculations (e.g., Fukui indices) identify reactive sites for functionalization, aiding in monomer design for targeted mechanical or dielectric properties .
Q. How do morphological variations (e.g., phase separation in blends) impact the dielectric properties of polybenzoxazine composites?
- Answer : Phase-separated polybenzoxazine/polyimide blends exhibit reduced dielectric constants (<2.5) due to air pockets at interfaces. Controlled morphology via spin-coating or templating optimizes dielectric loss for microelectronics applications .
Methodological Notes
- Data Contradictions : Some studies report conflicting ROP temperatures for similar monomers, likely due to differences in heating rates or impurity levels .
- Critical Analysis : When blending benzoxazines with inorganic fillers (e.g., SiO2), ensure covalent bonding to prevent aggregation. Silane coupling agents (e.g., GPTMS) improve dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


